

# N-Methyl-N-phenylthiocarbamoyl Chloride: A Technical Guide to Solubility and Stability

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## Compound of Interest

Compound Name: *N-Methyl-N-phenylthiocarbamoyl chloride*

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This technical guide provides a comprehensive overview of the available data and inferred properties concerning the solubility and stability of **N-Methyl-N-phenylthiocarbamoyl chloride** (CAS No. 19009-45-1). Due to a notable lack of specific experimental data in publicly accessible literature for this compound, this document leverages information from analogous compounds, such as N-Methyl-N-phenylcarbamoyl chloride and various thiocarbamoyl chlorides, to provide a predictive assessment of its chemical behavior.

## Core Compound Properties

**N-Methyl-N-phenylthiocarbamoyl chloride** is an organic compound with the molecular formula  $C_8H_8ClNS$  and a molecular weight of 185.67 g/mol. [1][2][3] Its structure features a thiocarbamoyl chloride moiety attached to a methyl and a phenyl group on the nitrogen atom.

Table 1: Physical and Chemical Properties of **N-Methyl-N-phenylthiocarbamoyl chloride**

Property	Value	Source
CAS Number	19009-45-1	[1][2][3]
Molecular Formula	$C_8H_8ClNS$	[1][2][3]
Molecular Weight	185.67 g/mol	[1][2][3]

## Solubility Profile

Specific quantitative solubility data for **N-Methyl-N-phenylthiocarbamoyl chloride** is not readily available. However, based on its chemical structure and information on similar compounds, a qualitative solubility profile can be inferred. The presence of the phenyl group suggests that the compound is likely to be soluble in a range of common organic solvents. Conversely, as a reactive acid chloride, it is expected to be immiscible with and reactive towards protic solvents like water.

Table 2: Predicted Solubility of **N-Methyl-N-phenylthiocarbamoyl chloride**

Solvent Class	Predicted Solubility	Rationale
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran, Dimethylformamide)	Soluble	General suitability for dissolving moderately polar organic compounds.
Non-polar/Weakly Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Toluene, Benzene, Ethyl Acetate)	Soluble	The phenyl group and overall organic nature of the molecule suggest good compatibility. Synthesis of related compounds often employs such solvents.
Protic Solvents (e.g., Water, Alcohols)	Insoluble and Reactive	Expected to react via hydrolysis or alcoholysis, leading to decomposition rather than dissolution.

## Experimental Protocol: Determination of Solubility

A standard experimental approach to quantitatively determine the solubility of **N-Methyl-N-phenylthiocarbamoyl chloride** in a given solvent would involve the following steps:

- Materials: **N-Methyl-N-phenylthiocarbamoyl chloride**, selected solvent, analytical balance, temperature-controlled shaker, filtration apparatus (e.g., syringe filters), and a suitable analytical instrument (e.g., HPLC-UV or GC-MS).

- Procedure: a. Prepare a series of vials with a fixed volume of the chosen solvent. b. Add increasing, precisely weighed amounts of **N-Methyl-N-phenylthiocarbamoyl chloride** to each vial. c. Equilibrate the vials at a constant temperature using a shaker for a sufficient period (e.g., 24 hours) to ensure saturation is reached. d. After equilibration, carefully observe each vial for the presence of undissolved solid. e. Filter the supernatant of the saturated solutions to remove any undissolved solid. f. Dilute the filtered solutions with a known volume of the solvent. g. Analyze the concentration of the dissolved compound in the diluted solutions using a pre-calibrated analytical method.
- Data Analysis: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in g/L or mol/L) at the specified temperature.

## Stability Profile

Detailed stability studies, such as thermal decomposition analysis or hydrolysis kinetics, for **N-Methyl-N-phenylthiocarbamoyl chloride** are not available in the reviewed literature.

However, the reactivity of the thiocarbamoyl chloride functional group is well-understood, allowing for a reliable prediction of its stability characteristics.

## Hydrolytic Stability

Thiocarbamoyl chlorides are known to be sensitive to moisture and will hydrolyze to the corresponding thiocarbamic acid, which may be unstable, and hydrochloric acid. This reactivity is a key consideration for the handling and storage of **N-Methyl-N-phenylthiocarbamoyl chloride**. It is expected to be unstable in aqueous environments and even in the presence of atmospheric moisture over extended periods.

## Thermal Stability

The thermal stability of **N-Methyl-N-phenylthiocarbamoyl chloride** has not been experimentally determined. As a general precaution for reactive acid chlorides, exposure to high temperatures should be avoided to prevent decomposition.

## Incompatible Materials

Based on the general reactivity of acid chlorides, **N-Methyl-N-phenylthiocarbamoyl chloride** is expected to be incompatible with:

- Water and moisture: Leads to hydrolysis.
- Alcohols and Amines: Leads to rapid reaction to form thiocarbamates and thioureas, respectively.
- Strong bases: Can promote decomposition and react with any generated HCl.
- Strong oxidizing agents.

Table 3: Recommended Storage and Handling Conditions

Condition	Recommendation	Rationale
Temperature	Store in a cool place.	To minimize thermal decomposition.
Atmosphere	Store under an inert, dry atmosphere (e.g., nitrogen or argon).	To prevent hydrolysis from atmospheric moisture.
Container	Keep container tightly closed.	To prevent ingress of moisture and air.
Ventilation	Use in a well-ventilated area or a fume hood.	To avoid inhalation of potentially harmful vapors.

## Experimental Protocol: Assessment of Hydrolytic Stability

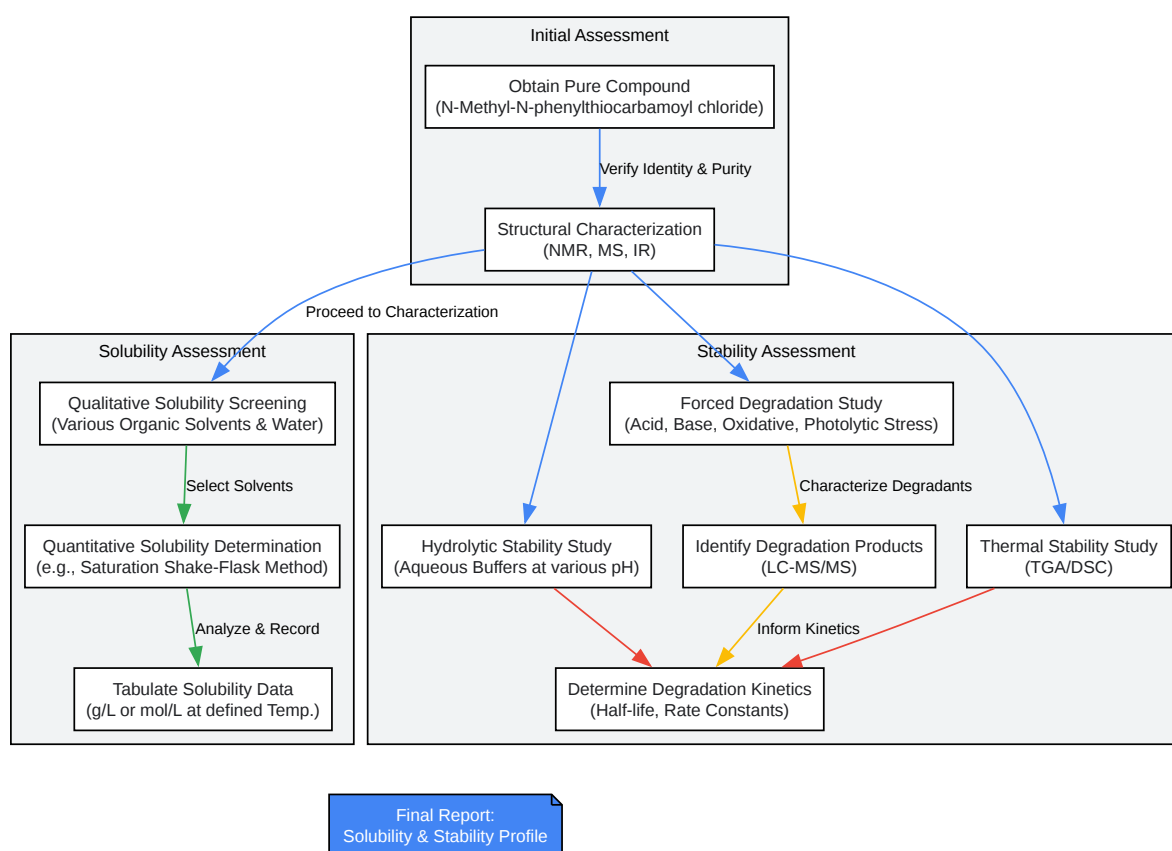
A typical experiment to assess the hydrolytic stability of **N-Methyl-N-phenylthiocarbamoyl chloride** would be:

- Materials: **N-Methyl-N-phenylthiocarbamoyl chloride**, buffered aqueous solutions at various pH values (e.g., 4, 7, and 9), a suitable organic co-solvent if needed for initial dissolution (e.g., acetonitrile), temperature-controlled incubator, and an analytical instrument (e.g., HPLC-UV).

- Procedure: a. Prepare stock solutions of the compound in the organic co-solvent. b. Add a small aliquot of the stock solution to the buffered aqueous solutions to initiate the hydrolysis experiment. The final concentration of the organic co-solvent should be kept low. c. Maintain the solutions at a constant temperature. d. At predetermined time intervals, withdraw samples from each solution. e. Immediately quench the hydrolysis reaction in the samples if necessary (e.g., by dilution with a cold organic solvent). f. Analyze the concentration of the remaining **N-Methyl-N-phenylthiocarbamoyl chloride** in each sample using a validated analytical method.
- Data Analysis: Plot the concentration of the compound as a function of time for each pH. Determine the rate of degradation and the half-life ( $t_{1/2}$ ) of the compound at each pH level.

## Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the systematic evaluation of the solubility and stability of a chemical entity like **N-Methyl-N-phenylthiocarbamoyl chloride**.



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Caption: Workflow for Solubility and Stability Characterization.

## Conclusion

While direct experimental data for **N-Methyl-N-phenylthiocarbamoyl chloride** is scarce, a scientifically sound profile of its likely solubility and stability can be constructed based on the known chemistry of thiocarbamoyl chlorides and related structures. It is predicted to be soluble in a range of aprotic organic solvents and highly susceptible to hydrolysis, necessitating careful handling and storage under anhydrous conditions. The experimental protocols and workflow outlined in this guide provide a robust framework for any future laboratory investigations aimed at generating precise quantitative data for this compound. For all applications, it is imperative that researchers handle this compound with appropriate safety precautions in a controlled laboratory environment.

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